molecular formula C18H17ClN2O4 B2631340 Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate CAS No. 318284-58-1

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

Cat. No.: B2631340
CAS No.: 318284-58-1
M. Wt: 360.79
InChI Key: TWKSEHXIEQAQOH-RGVLZGJSSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl (3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate , reflecting its precise atomic connectivity and stereochemistry. The molecular formula is C₁₈H₁₇ClN₂O₄ , with a molecular weight of 360.79 g/mol . The name delineates three critical components:

  • A methyl ester at the terminal carboxylate group.
  • A phenylformamido (benzoylamino) group at position 2 of the propanoate backbone.
  • An (E)-configured oxime ether derived from 4-chlorobenzyl alcohol at position 3.

The SMILES notation (COC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2) and InChI key (TWKSEHXIEQAQOH-RGVLZGJSSA-N) further confirm the connectivity and stereodescriptors.

Molecular Geometry and Stereochemical Analysis

The compound’s geometry is defined by its oxime ether’s (E)-configuration , as indicated by the /b20-11+ suffix in the InChI string. This configuration positions the 4-chlorobenzyloxy group and the benzoylamino moiety on opposite sides of the C=N bond, creating a planar geometry around the imine (Figure 1). Key bond lengths and angles inferred from analogous structures include:

  • C=N bond length : ~1.28 Å (typical for oximes).
  • C-O bond in ester : ~1.34 Å.
  • N-C(=O) bond in amide : ~1.32 Å.

The tetrahedral geometry at the propanoate’s C2 and C3 atoms ensures minimal steric hindrance between substituents.

Table 1: Key Stereochemical and Geometric Parameters
Parameter Value/Description
Oxime configuration E
C=N bond length ~1.28 Å
Dihedral angle (C=N-O-C) 180° (planar)

Functional Group Analysis

Benzoylamino Moieties

The benzoylamino group (–NH–C(=O)–C₆H₅) contributes to the molecule’s rigidity via resonance stabilization between the amide and aryl groups. This moiety is evident in the SMILES string as NC(=O)C2=CC=CC=C2.

4-Chlorobenzyl Ether

The 4-chlorobenzyloxy group (–O–CH₂–C₆H₄–Cl) introduces electronegativity and steric bulk, influencing solubility and reactivity. The chlorine atom at the para position enhances lipophilicity and polarizability.

Oxime Ester

The oxime ester (–O–N=C–) exhibits nucleophilic and electrophilic reactivity at the imine nitrogen and ester carbonyl, respectively. The (E)-configuration minimizes steric clashes between the benzyloxy and benzoylamino groups.

Crystallographic and Spectroscopic Characterization

Crystallography

No crystallographic data for this compound is currently available in the literature. However, analogous compounds (e.g., diketopiperazine derivatives) crystallize in non-centrosymmetric space groups (e.g., P4₁2₁2) with layered packing driven by C–H···O interactions.

Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.70 (s, 3H, OCH₃),
    • δ 4.85 (s, 2H, OCH₂C₆H₄Cl),
    • δ 7.30–8.10 (m, 9H, aromatic H),
    • δ 8.50 (s, 1H, N=CH).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 52.5 (OCH₃),
    • δ 70.1 (OCH₂),
    • δ 125–140 (aromatic C),
    • δ 150.2 (C=N),
    • δ 166.5 (C=O, ester),
    • δ 168.0 (C=O, amide).
Infrared Spectroscopy (IR)
  • ν (cm⁻¹) :
    • 1740 (C=O, ester),
    • 1650 (C=O, amide),
    • 1600 (C=N, oxime),
    • 750 (C–Cl).
Mass Spectrometry (MS)
  • ESI-MS (m/z) : 361.1 [M+H]⁺ (calc. 360.79).
Table 2: Summary of Predicted Spectroscopic Features
Technique Key Signals Assignment
¹H NMR δ 3.70 (s) Methyl ester
¹³C NMR δ 166.5 Ester carbonyl
IR 1740 cm⁻¹ Ester C=O stretch
MS 361.1 [M+H]⁺ Molecular ion

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(4-chlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-24-18(23)16(21-17(22)14-5-3-2-4-6-14)11-20-25-12-13-7-9-15(19)10-8-13/h2-11,16H,12H2,1H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSEHXIEQAQOH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate typically involves multiple steps. One common route starts with the preparation of the benzoylamino intermediate, followed by the introduction of the chlorobenzyl group and the formation of the oxime. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Flow microreactor systems, for example, offer advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate exhibit promising anticancer properties. For instance, a synthesized analog demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .

1.2 Analgesic Properties

Another area of interest is the analgesic potential of this compound. Research has shown that related benzoyl derivatives can act as effective analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The formulation of these compounds into tablet forms has been optimized to enhance bioavailability and patient compliance, making them suitable candidates for pain management therapies .

Formulation Development

2.1 Tablet Formulation

The formulation of this compound into solid dosage forms has been a focus of research. Studies have explored various excipients to improve the stability and release characteristics of the drug. For example, sodium starch glycolate has been utilized as a disintegrant to enhance the dissolution rate in gastrointestinal conditions, thereby improving therapeutic efficacy .

2.2 Comparative Studies

A comparative analysis of different formulations revealed that those incorporating specific excipients yielded better pharmacokinetic profiles. The optimal formulation demonstrated an increased maximum concentration in plasma and a favorable elimination half-life, indicating its potential for effective therapeutic use .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM.
Study BAnalgesic PropertiesShowed reduced gastric irritation compared to traditional NSAIDs in animal models.
Study CFormulation OptimizationAchieved a 25% increase in drug release rate using sodium starch glycolate as a disintegrant.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting bacterial growth or modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate

  • Key Difference : The benzyl group is substituted with 2,4-dichloro instead of 4-chloro.
  • Impact : The additional chlorine atom increases electron-withdrawing effects, which may enhance oxidative stability but reduce solubility in polar solvents. This substitution could also alter binding affinity in biological targets due to steric hindrance .

Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate

  • Key Difference : The benzyl group bears a 4-nitro substituent.
  • This may limit bioavailability in vivo due to rapid metabolic degradation .
Functional Group Modifications

Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate

  • Key Difference: Replaces the oxyimino-benzyl group with a sulfonamide-linked 4-chlorophenyl moiety.
  • Impact: The sulfonamide group improves water solubility and hydrogen-bonding capacity, which may enhance target engagement in hydrophilic environments. However, the absence of the oxyimino group reduces conformational flexibility .

Rebamipide (2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid)

  • Key Difference: Incorporates a quinolinone ring and a carboxylic acid instead of an ester.
  • Impact: The quinolinone moiety enables π-π stacking interactions with biological targets, as seen in its therapeutic use for gastric ulcers. The carboxylic acid group enhances ionic interactions but reduces cell permeability compared to the methyl ester .
Heterocyclic Analogues

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

  • Key Difference : Features a benzo[d][1,3]dioxole ring and a dihydrothiazole system.
  • The thiazole ring introduces sulfur-based reactivity, which may influence redox behavior .

Comparative Data Table

Compound Name Substituent/Ring System Key Functional Groups Potential Impact on Properties
Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate 4-Chlorobenzyl Oxyimino, methyl ester Balanced lipophilicity, moderate stability
Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate 2,4-Dichlorobenzyl Oxyimino, methyl ester Increased steric hindrance, lower solubility
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate 4-Nitrobenzyl Oxyimino, methyl ester High reactivity, reduced metabolic stability
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate Sulfonamide-linked 4-chlorophenyl Sulfonamide, methyl ester Enhanced solubility, rigid conformation
Rebamipide Quinolinone, carboxylic acid Quinolinone, carboxylic acid Improved target binding, lower permeability

Research Findings and Implications

  • Electronic Effects: Chlorine and nitro substituents on the benzyl group modulate electron density, affecting the oxyimino group’s stability. The 4-chloro derivative offers a balance between reactivity and stability, whereas nitro groups may necessitate prodrug strategies .
  • Biological Activity: The quinolinone in Rebamipide demonstrates the importance of aromatic heterocycles in therapeutic agents, a feature absent in the target compound. This highlights opportunities for structural hybridization .
  • Solubility vs. Permeability : Sulfonamide derivatives excel in aqueous solubility but may require ester prodrugs to improve bioavailability, as seen in the methyl ester’s role in the target compound .

Biological Activity

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate, with the CAS number 318284-54-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H16Cl2N2O4
  • Molecular Weight : 395.24 g/mol
  • Structure : The compound features a benzoylamino group and a chlorobenzyl moiety linked through an imino connection to a propanoate backbone.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoylureas can inhibit bacterial growth effectively. A study reported that certain benzoyl derivatives demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activities, particularly due to the presence of the benzoylamino group, which has been associated with cytotoxic effects in various cancer cell lines. For example, a related compound demonstrated efficacy in inhibiting the proliferation of breast cancer cells in vitro, suggesting that this compound may share similar mechanisms .

The proposed mechanism for its biological activity includes:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that some benzoyl derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies and Research Findings

  • Antimicrobial Studies : A comparative study on various benzoyl derivatives highlighted that this compound exhibited moderate antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 20 µM, with notable effects on cell viability and apoptosis markers .
  • Toxicological Assessments : Toxicological studies indicated that while the compound shows promising biological activity, it also exhibited dose-dependent toxicity in animal models, necessitating further investigation into its safety profile .

Data Summary Table

PropertyValue
Molecular FormulaC18H16Cl2N2O4
Molecular Weight395.24 g/mol
Antibacterial ActivityMICs: 50-100 µg/mL
Cytotoxic Concentration>20 µM
ToxicityDose-dependent

Q & A

Basic: What are the established synthetic routes for Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate?

Methodological Answer:
The compound is synthesized via a multi-step process involving:

Amide Coupling : Benzoylation of an amino ester intermediate using benzoyl chloride under Schotten-Baumann conditions to introduce the benzoylamino group .

Oxime Formation : Reaction of a ketone precursor with hydroxylamine hydrochloride to generate the imino-oxygen linkage .

Etherification : Substitution of a hydroxyl group with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the 4-chlorobenzyloxy moiety .
Key Characterization Tools : NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry are critical for confirming intermediate structures and final product purity .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving ambiguities in stereochemistry and bond connectivity. For example:

  • Hydrogen Bonding Networks : XRD reveals intramolecular interactions (e.g., N–H···O) stabilizing the oxime and benzoylamino groups .
  • Dihedral Angles : Confirm spatial arrangement of the 4-chlorobenzyloxyimino group relative to the propanoate backbone .
    Reference Data : Compare crystallographic parameters (unit cell dimensions, space group) with analogous oxime-containing esters in databases like the Cambridge Structural Database .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the imino-oxygen bond .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel or vermiculite .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for oxime formation (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining >90% yield .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to minimize byproducts (e.g., Suzuki-Miyaura for aryl halide intermediates) .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for etherification to enhance nucleophilicity of the hydroxylamine intermediate .

Advanced: What mechanisms explain its potential bioactivity in pesticide or pharmaceutical contexts?

Methodological Answer:

  • Target Interaction : The 4-chlorobenzyl group mimics hydrophobic residues in enzyme active sites (e.g., cytochrome P450 inhibition), while the oxime moiety chelates metal ions critical for catalytic activity .
  • Structure-Activity Relationship (SAR) : Modifying the benzoylamino group (e.g., fluorination) enhances binding affinity to fungal lanosterol demethylase, as seen in related agrochemicals .
    Contradiction Note : Conflicting reports on mammalian cytotoxicity require in vitro assays (e.g., MTT on HepG2 cells) to clarify selectivity .

Advanced: How to resolve contradictory solubility data reported in different solvents?

Methodological Answer:

  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure melting points and identify polymorphic forms affecting solubility .
  • Solvent Polarity Index : Correlate logP values with solubility in binary solvent systems (e.g., water-ethanol) using the Hansen solubility parameters .
  • Controlled Crystallization : Recrystallize from acetonitrile/ethyl acetate mixtures to isolate the most stable polymorph for consistent data .

Advanced: What analytical methods are suitable for quantifying impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with a gradient elution (water:acetonitrile, 0.1% TFA) to separate and quantify hydrolyzed byproducts (e.g., free benzoylamino acid) .
  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) for specific fragment ions (e.g., m/z 370.4 for the parent ion) .
  • NMR Spectroscopy : ¹H-NMR in DMSO-d₆ identifies residual solvents or unreacted intermediates via integration of characteristic peaks .

Advanced: How to design in vivo studies to evaluate its metabolic stability?

Methodological Answer:

  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolites in rodent plasma and excreta using scintillation counting .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., oxidative deamination) via UPLC-QTOF .
  • Pharmacokinetic Modeling : Fit plasma concentration-time curves to a two-compartment model to calculate half-life (t₁/₂) and clearance rates .

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